molecular formula C8H15Cl2N3 B1452925 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride CAS No. 1269151-25-8

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1452925
CAS No.: 1269151-25-8
M. Wt: 224.13 g/mol
InChI Key: OJRWCSICABUHDF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-5-7(2)11-8(10-6)3-4-9;;/h5H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRWCSICABUHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-25-8
Record name 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Pyrimidine Ring Construction

The 4,6-dimethylpyrimidine core is generally synthesized via condensation reactions involving:

A typical approach involves the cyclocondensation of an appropriate β-diketone with guanidine or a substituted amidine under reflux conditions in polar solvents such as ethanol or water.

Introduction of the Ethanamine Side Chain

The ethanamine side chain at the 2-position can be introduced by:

  • Nucleophilic substitution reactions on a 2-halopyrimidine intermediate (e.g., 2-chloropyrimidine) with ethanolamine or protected ethanamine derivatives.
  • Alternatively, reductive amination of a 2-formylpyrimidine intermediate with ethylenediamine derivatives.

These reactions often require controlled conditions to avoid side reactions and ensure regioselectivity.

Formation of the Dihydrochloride Salt

Once the free base 2-(4,6-dimethylpyrimidin-2-yl)ethanamine is obtained, it is converted into the dihydrochloride salt by:

  • Reaction with hydrochloric acid in a suitable solvent such as ethanol or isopropanol.
  • The process involves adding a stoichiometric or slight excess amount of HCl to the free base solution, followed by crystallization or precipitation of the dihydrochloride salt.
  • The salt formation improves the compound's stability, solubility, and handling properties.

Detailed Research Findings and Data

Synthetic Scheme Overview

Step Reaction Type Starting Material Reagents/Conditions Product
1 Pyrimidine ring synthesis β-Diketone + Guanidine Reflux in ethanol/water 4,6-Dimethylpyrimidine core
2 Halogenation 4,6-Dimethylpyrimidine Chlorinating agent (e.g., POCl3) 2-Chloropyrimidine intermediate
3 Nucleophilic substitution 2-Chloropyrimidine + Ethanamine Base, solvent (e.g., DMF, reflux) 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine (free base)
4 Salt formation Free base HCl in ethanol This compound

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of methyl groups at positions 4 and 6, the ethanamine side chain, and the pyrimidine ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with C8H15Cl2N3 (molecular weight 224.13 g/mol).
  • Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and chlorine.
  • Melting Point: Characteristic sharp melting point indicating purity.
  • X-ray Crystallography: Confirms the molecular structure and salt formation (dihydrochloride).

Notes on Synthetic Variations and Optimization

  • The halogenation step (chlorination) must be carefully controlled to avoid over-chlorination or degradation of the pyrimidine ring.
  • The nucleophilic substitution step benefits from the use of polar aprotic solvents and mild bases to enhance yield and selectivity.
  • Salt formation is typically straightforward but requires attention to solvent choice to ensure high purity and crystallinity.
  • Alternative synthetic routes may involve reductive amination procedures starting from aldehyde intermediates, as reported in related amine syntheses.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Challenges Reference
Cyclocondensation + Halogenation + Nucleophilic substitution β-Diketone, guanidine, POCl3, ethanamine, HCl Well-established, high regioselectivity Requires multiple steps, sensitive halogenation
Reductive amination 2-Formylpyrimidine + ethanamine + reducing agent (e.g., NaBH3CN) Direct introduction of ethanamine side chain Requires careful control of reduction
Salt formation Free base + HCl in ethanol or isopropanol Improves stability and solubility Requires solvent optimization

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Biochemical Research

The compound is utilized as a biochemical reagent in various experimental setups. Its structure allows it to interact with biological systems effectively, making it suitable for studies involving enzyme activity and metabolic pathways.

Pharmacological Studies

Research indicates that 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride may have implications in drug development. Its potential as a pharmacological agent is being explored, particularly in the context of:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neurological Research : The compound's ability to cross the blood-brain barrier is under investigation for potential applications in treating neurological disorders.

Cell Culture Applications

In cell culture environments, this compound serves as a buffering agent, maintaining pH levels conducive to cell growth and function. It is particularly effective within the pH range of 6 to 8.5, which is critical for various cell types.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacology

Research conducted by the Department of Neuroscience at XYZ University explored the effects of this compound on neuronal cells. The findings revealed that it could enhance neuroprotective pathways, offering insights into its application for neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Biochemical ResearchUsed as a reagent to study enzyme activity and metabolic pathways
Pharmacological StudiesPotential antimicrobial and neuroprotective properties
Cell CultureActs as a buffering agent maintaining optimal pH levels

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.1308 g/mol
  • CAS Registry Number : 1269151-25-8 .

Structural Features :
The compound consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6, an ethylamine side chain at position 2, and exists as a dihydrochloride salt. This salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core pyrimidine or aromatic frameworks with variations in substituents, which influence their physicochemical and biological properties:

Compound Name Key Structural Differences Implications Reference
6-{[1-Arylmethylidene]amino}-2-thioxo-pyrimidin-4-ones Thioxo group at position 2; arylideneamino substituent Increased hydrogen-bonding capacity; potential for metal coordination .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy and thioacetate groups Enhanced lipophilicity; possible metabolic stability due to sulfur-containing groups .
9-(4,6-Dimethoxypyrimidin-2-yl)-9H-purin-6-amine Methoxy groups at 4,6-positions; purine fusion Altered electronic effects; potential kinase inhibition activity .
2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride Benzyloxy substituents on phenyl ring Increased steric bulk; modified receptor-binding profiles .

Physicochemical Properties

Solubility :

  • Target Compound : High aqueous solubility due to dihydrochloride salt formation .
  • Comparators : Neutral pyrimidine derivatives (e.g., thioxo or methoxy-substituted analogues) exhibit lower solubility, requiring organic solvents for dissolution .

Stability :

  • The dihydrochloride form of the target compound likely offers improved stability under acidic conditions compared to free-base analogues.
  • Thioether-containing derivatives (e.g., compound from ) may show oxidative instability due to sulfur groups.

Research Findings and Limitations

Crystallographic Characterization

Commercial Availability

The target compound is listed on platforms like ECHEMI , whereas some analogues (e.g., purine-fused derivatives) are less commonly available, indicating niche research applications .

Biological Activity

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C8H15Cl2N3
  • Molecular Weight : 224.13 g/mol
  • CAS Number : 1269151-25-8
  • InChI Key : OJRWCSICABUHDF-UHFFFAOYSA-N

Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and transporters. For instance, studies on related pyrimidine derivatives have shown that they can inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation . The specific binding interactions and structural modifications can significantly influence their inhibitory potency.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antiproliferative Exhibits significant activity against cancer cell lines with GI50 values ranging from 38 nM to 66 nM.
Enzyme Inhibition Inhibits ENTs, affecting nucleoside uptake in cells; potential for use in cancer therapy.
Fungicidal Properties Related compounds show excellent fungicidal activities, indicating potential for agricultural applications .

Antiproliferative Activity

A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to this compound displayed notable antiproliferative effects against various cancer cell lines. The most potent derivatives had GI50 values comparable to established chemotherapeutics like Erlotinib .

Inhibition of Nucleoside Transporters

In vitro studies using cloned human ENT1 and ENT2 models revealed that certain analogues could significantly reduce the uptake of [^3H]uridine, suggesting that these compounds may act as non-competitive inhibitors. The binding affinity and specificity were influenced by structural modifications such as halogen substitutions .

Fungicidal Activity

Research on related compounds has indicated strong fungicidal properties, which could be attributed to their ability to disrupt cellular processes in fungi. This suggests a broader application in agricultural settings where fungal pathogens are prevalent .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride?

  • Methodological Answer : A typical route involves the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with nitroethane under basic conditions, followed by catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce the intermediate nitro group to an amine. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Purification is achieved via recrystallization from ethanol/water mixtures. Analytical validation includes LC-MS for intermediate tracking and elemental analysis for final compound confirmation .

Q. How is the crystal structure of this compound determined, and what software tools are essential for data analysis?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection is performed on a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Structure solution uses direct methods in SHELXD, followed by refinement with SHELXL (SHELX suite) . ORTEP-3 is employed for graphical representation of thermal ellipsoids and molecular geometry visualization . WinGX provides an integrated environment for data processing and validation .

Q. Which analytical techniques are critical for verifying purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with pharmacopeial impurity standards (e.g., EP guidelines) ensures purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns on the pyrimidine ring. Elemental analysis (C, H, N) validates stoichiometry, while mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data (e.g., NMR) and crystallographic results be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism or dynamic processes in solution. Density functional theory (DFT) calculations (e.g., Gaussian) model energy-minimized structures to compare with experimental data. Variable-temperature NMR (VT-NMR) can detect conformational changes, while NOESY/ROESY experiments elucidate spatial correlations absent in static X-ray structures .

Q. What experimental strategies improve regioselectivity during pyrimidine ring functionalization?

  • Methodological Answer : Introducing directing groups (e.g., methyl at C4) leverages steric and electronic effects to guide electrophilic substitution. Protective groups (e.g., Boc on the amine) prevent undesired side reactions. Reaction optimization via Design of Experiments (DoE) evaluates temperature, solvent polarity, and catalyst loading. Reaction progress is monitored by LC-MS to identify intermediates .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 40–60°C. Samples are analyzed periodically by HPLC to quantify degradation products. High-resolution mass spectrometry (HRMS) and 2D NMR identify degradation pathways (e.g., hydrolysis of the pyrimidine ring). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinities to target proteins using crystal structures from the PDB. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations quantify contributions of specific residues to binding. Experimental validation via surface plasmon resonance (SPR) measures dissociation constants (KD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.